molecular formula C18H19ClN2O5 B14933970 N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

Cat. No.: B14933970
M. Wt: 378.8 g/mol
InChI Key: CKCCLSQWVRGNQC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a synthetic acetamide derivative characterized by:

  • A 2-chlorophenyl group attached to the acetamide nitrogen.
  • A pyran-4-one core substituted with a morpholin-4-ylmethyl group at position 4.
  • An ether linkage connecting the pyran oxygen to the acetamide carbonyl.

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

InChI

InChI=1S/C18H19ClN2O5/c19-14-3-1-2-4-15(14)20-18(23)12-26-17-11-25-13(9-16(17)22)10-21-5-7-24-8-6-21/h1-4,9,11H,5-8,10,12H2,(H,20,23)

InChI Key

CKCCLSQWVRGNQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholinylmethyl Group: This step involves the reaction of the pyranone intermediate with morpholine under specific conditions to introduce the morpholinylmethyl group.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 2-chlorophenyl acetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares key structural elements and properties of the target compound with similar acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Spectral Features (IR/NMR) Reference
Target Compound Pyran-4-one + acetamide 2-Chlorophenyl, morpholin-4-ylmethyl Not reported Likely C=O (1660–1680 cm⁻¹), aromatic C-Cl (740 cm⁻¹)
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Thiadiazole + acetamide 2-Chlorophenyl, mercapto-thiadiazole 212–216 NH (3147 cm⁻¹), C=O (1708 cm⁻¹)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a) Cyanoacetamide + hydrazine 4-Methylphenyl, sulfamoylphenyl 288 C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹)
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d) Thiazolidinone + pyridine 4-Chlorophenyl, tetrahydronaphthalene, cyano, fluorophenyl 240–242 C=O (1670–1700 cm⁻¹), C-F (1220 cm⁻¹)
2-[4-Ethyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide Pyrimidinone + acetamide Morpholin-4-yl, 3-fluoro-4-methoxyphenyl Not reported Morpholine C-O (1100 cm⁻¹), aromatic F (1230 cm⁻¹)
Key Observations:

Substituent Diversity: The target compound uniquely combines a pyran-4-one core with a morpholine side chain, distinguishing it from thiadiazole (3d) or pyrimidinone () derivatives. Electron-withdrawing groups (e.g., Cl, F) are common in analogues to enhance binding interactions, while morpholine or methoxy groups improve solubility .

Spectral Trends :

  • IR spectra consistently show strong C=O stretches (~1660–1700 cm⁻¹) for the acetamide group. The target compound’s morpholine moiety would likely exhibit C-O stretches near 1100 cm⁻¹ .
  • $^1$H NMR signals for chlorophenyl protons (δ ~7.2–7.6 ppm) and morpholine methylene groups (δ ~3.3–3.6 ppm) are expected .
Challenges:
  • The target’s morpholin-4-ylmethyl group may require protective strategies to avoid side reactions during pyran functionalization, a complexity absent in simpler analogues like 3d .

Biological Activity

N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structural components of this compound suggest a complex interaction with biological systems, which may lead to various therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol
  • CAS Number : 689770-48-7

This compound features a chlorinated phenyl group and a morpholine moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Inhibition of Kinases

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against specific kinases. For instance, compounds containing similar structural motifs have shown low micromolar activity against AKT2/PKBβ, a kinase involved in critical signaling pathways associated with cancer progression . This suggests that this compound may also possess similar inhibitory properties.

Anticancer Activity

Preliminary research indicates that this compound may inhibit the growth of glioblastoma cells. In vitro studies demonstrated significant cytotoxic effects against various glioma cell lines while exhibiting lower toxicity towards non-cancerous cells . This selective action is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays :
    • Glioblastoma cell lines were treated with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability, with IC₅₀ values demonstrating potent anticancer activity.
  • Kinase Inhibition Studies :
    • The compound was screened against a panel of kinases.
    • Notably, it displayed significant inhibition of AKT2/PKBβ, corroborating its potential as an anticancer agent targeting key signaling pathways involved in tumor growth and survival.
  • Selectivity Profile :
    • Comparative analysis revealed that this compound had significantly lower cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Cell ViabilityDose-dependent inhibition in glioblastoma cells
Kinase InhibitionSignificant inhibition of AKT2/PKBβ
SelectivityLow toxicity towards non-cancerous cells

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